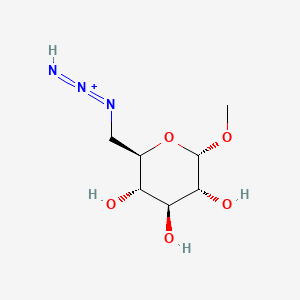

Methyl 6-azido-6-deoxy-a-D-glucopyranoside

Descripción general

Descripción

Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside is a chemical compound that belongs to the class of azido sugars It is characterized by the presence of an azide group (-N3) at the 6th position of the glucopyranoside ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside can be synthesized through several methods. One common approach involves the conversion of methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside to the azido derivative using sodium azide in a suitable solvent such as dimethyl sulfoxide (DMSO) under mild conditions . Another method involves the use of diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry dimethylformamide (DMF) at high temperatures .

Industrial Production Methods

Industrial production of methyl 6-azido-6-deoxy-alpha-D-glucopyranoside typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.

Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

Common Reagents and Conditions

Sodium Azide: Used for the substitution of halides with azide groups.

Hydrogen and Palladium Catalyst: Used for the reduction of azide to amine.

Copper Catalysts: Used in click chemistry reactions.

Major Products

Aminoglucopyranosides: Formed through the reduction of the azide group.

Triazole Derivatives: Formed through click chemistry reactions.

Aplicaciones Científicas De Investigación

Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of methyl 6-azido-6-deoxy-alpha-D-glucopyranoside involves its ability to participate in bioorthogonal reactions, particularly click chemistry. The azide group is highly reactive and can form stable triazole linkages with alkynes in the presence of a copper catalyst. This property makes it a valuable tool for labeling and tracking biomolecules in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Azido-6-deoxy-D-glucose

- 6-Azido-6-deoxy-D-galactose

- Methyl 4-azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside

Uniqueness

Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside is unique due to its specific structural configuration and the presence of the azide group at the 6th position. This configuration allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.

Actividad Biológica

Methyl 6-azido-6-deoxy-α-D-glucopyranoside (M6A) is a chemically modified sugar that has garnered significant attention in both biochemical research and pharmaceutical applications. This compound functions as a versatile building block in the synthesis of complex molecules, particularly in the context of drug development and glycosylation studies.

Methyl 6-azido-6-deoxy-α-D-glucopyranoside is characterized by the presence of an azide group at the C-6 position of the glucopyranose ring. This modification enhances its reactivity, making it suitable for bioorthogonal reactions, particularly click chemistry, which allows for selective labeling and tracking of biomolecules in biological systems .

Synthesis Overview:

- M6A can be synthesized through various methods, including azidation of precursors like methyl glucopyranosides.

- It serves as an intermediate in the synthesis of Ranimustine, a nitrosourea alkylating agent used in cancer therapy .

1. Glycosylation Studies

M6A is employed as a chemical reporter for visualizing glycosylation processes in living cells. The azide group allows for specific tagging of glycoproteins, facilitating studies on glycan structures and their biological roles .

2. Drug Development

The compound has been investigated for its potential in synthesizing antibody-drug conjugates (ADCs). ADCs utilize M6A to improve targeting and efficacy against cancer cells by linking therapeutic agents to antibodies that recognize specific tumor markers .

3. Inhibition Studies

Recent studies have explored the inhibitory effects of azido derivatives on glycosidases, enzymes critical for carbohydrate metabolism. For instance, C-6-azido-NAG-thiazoline showed competitive inhibition against β-N-acetylhexosaminidases, with varying potency depending on the enzyme type .

Table 1: Inhibition Constants of C-6-Azido-NAG-Thiazoline

| Enzyme | K_I (µM) NAG-thiazoline | K_I (µM) C-6-Azido-NAG-Thiazoline |

|---|---|---|

| β-N-acetylhexosaminidase T. flavus | 42.7 ± 1.9 | 211.9 ± 16.3 |

| β-N-acetylhexosaminidase S. plicatus | 24 ± 5 | n.d. |

| O-GlcNAcase B. thetaiotaomicron | 0.029 ± 0.003 | 3.1 ± 0.3 |

| Human O-GlcNAcase | 0.18 ± 0.03 | 19.3 ± 11.9 |

Note: n.d. = not determined

The biological activity of M6A largely stems from its ability to participate in bioorthogonal reactions due to its azide functionality. In click chemistry, M6A can react with alkynes in the presence of a copper catalyst to form stable triazole linkages, which are crucial for various biochemical applications such as protein labeling and drug delivery systems .

Case Study: Use in Cancer Therapeutics

In a study investigating ADCs, M6A was utilized to link cytotoxic agents to antibodies targeting epidermal growth factor receptors (EGFR) on cancer cells. The resulting conjugates demonstrated enhanced specificity and reduced systemic toxicity compared to traditional chemotherapeutics .

Case Study: Glycosylation Profiling

Another study employed M6A as a metabolic reporter to track glycosylation patterns in mammalian cells. The incorporation of M6A into glycoproteins allowed researchers to visualize changes in glycan structures under different physiological conditions, providing insights into disease mechanisms related to glycosylation abnormalities .

Propiedades

IUPAC Name |

imino-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methylimino]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-8,11-13H,2H2,1H3/q+1/t3-,4-,5+,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBPIBKVSKPQRI-ZFYZTMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CN=[N+]=N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN=[N+]=N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N3O5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.